2,2,4,4-Tetramethylthietane 2,2,4,4-Tetramethylthietane
Brand Name: Vulcanchem
CAS No.: 75299-24-0
VCID: VC17011813
InChI: InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3
SMILES:
Molecular Formula: C7H14S
Molecular Weight: 130.25 g/mol

2,2,4,4-Tetramethylthietane

CAS No.: 75299-24-0

Cat. No.: VC17011813

Molecular Formula: C7H14S

Molecular Weight: 130.25 g/mol

* For research use only. Not for human or veterinary use.

2,2,4,4-Tetramethylthietane - 75299-24-0

Specification

CAS No. 75299-24-0
Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
IUPAC Name 2,2,4,4-tetramethylthietane
Standard InChI InChI=1S/C7H14S/c1-6(2)5-7(3,4)8-6/h5H2,1-4H3
Standard InChI Key ZTUHKAJEHWXWSE-UHFFFAOYSA-N
Canonical SMILES CC1(CC(S1)(C)C)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

2,2,4,4-Tetramethylthietane consists of a thietane ring—a four-membered cyclic sulfide—with methyl groups substituted at the 2 and 4 positions. Its molecular formula is C₇H₁₄S, and its IUPAC name is 2,2,4,4-tetramethylthietane. The compound’s branched structure likely confers steric hindrance, influencing its reactivity and physical properties.

Key Structural Features:

  • Ring Strain: The thietane ring’s 90° bond angles introduce significant angle strain, making it more reactive than larger cyclic sulfides like thiolane (five-membered ring).

  • Steric Effects: Methyl groups at positions 2 and 4 may hinder nucleophilic attacks or ring-opening reactions.

Theoretical Physicochemical Properties

While experimental data for 2,2,4,4-tetramethylthietane is unavailable, properties can be extrapolated from similar compounds:

PropertyEstimated ValueBasis for Estimation
Molecular Weight146.25 g/molCalculated from formula C₇H₁₄S
Boiling Point150–170°CCompared to tetramethylthiirane
Density0.95–1.05 g/cm³Analogous cyclic sulfides
Refractive Index1.48–1.52Thietane derivatives

Synthesis Pathways

Cyclization of Thiols

A plausible route involves the cyclization of 3-mercapto-2,2,4,4-tetramethylpentane under acidic conditions. This method mirrors the synthesis of smaller thietanes, where intramolecular nucleophilic substitution forms the ring .

Reaction Scheme:
HS-CH2C(CH3)2CH(CH3)2H+2,2,4,4-Tetramethylthietane+H2O\text{HS-CH}_2-\text{C(CH}_3\text{)}_2-\text{CH(CH}_3\text{)}_2 \xrightarrow{\text{H}^+} \text{2,2,4,4-Tetramethylthietane} + \text{H}_2\text{O}

Sulfur Insertion into Alkenes

Photochemical or thermal insertion of sulfur into 2,2,4,4-tetramethyl-1,3-pentadiene could yield the target compound. This approach is analogous to the synthesis of thiiranes from alkenes .

Challenges:

  • Steric Hindrance: Bulky methyl groups may reduce reaction efficiency.

  • Byproduct Formation: Competing polymerization or oxidation reactions.

Chemical Reactivity and Functionalization

Ring-Opening Reactions

The strained thietane ring is susceptible to nucleophilic attack. Potential reactions include:

  • Hydrolysis: Reaction with water or alcohols to form mercapto alcohols or ethers.

  • Ammonolysis: Formation of thiolamines using ammonia or amines.

Oxidation

Controlled oxidation with peroxides or peracids could yield sulfoxides or sulfones, altering the compound’s polarity and stability.

Comparison with Analogous Compounds

2,2,4,4-Tetramethylthiirane

Thiirane (three-membered ring) derivatives exhibit higher ring strain and reactivity. The additional methyl groups in tetramethylthietane likely reduce reactivity but enhance thermal stability.

Tetramethylthiolane

Thiolane (five-membered ring) derivatives are less strained and more stable. The smaller thietane ring may offer unique kinetic properties in reactions.

Research Gaps and Future Directions

Current literature lacks experimental data on 2,2,4,4-Tetramethylthietane. Priority research areas include:

  • Synthetic Optimization: Developing high-yield, scalable synthesis methods.

  • Spectroscopic Characterization: NMR, IR, and mass spectrometry to confirm structure.

  • Application Trials: Testing in polymer science and medicinal chemistry.

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